2,4-Dimethyl-1-pentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41179. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-6(2)4-7(3)5-8/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOVDHYEOQJKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875705 | |

| Record name | 2,4-DIMETHYL-1-PENTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6305-71-1 | |

| Record name | 2,4-Dimethyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol,4-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DIMETHYL-1-PENTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanol, 2,4-dimethyl- (8CI)(9CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8SG4FSL86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-1-pentanol (CAS: 6305-71-1)

Introduction

Welcome to a comprehensive technical examination of 2,4-Dimethyl-1-pentanol, a branched-chain primary alcohol with growing significance across diverse scientific and industrial sectors. This guide is crafted for researchers, chemists, and drug development professionals who require a deep, application-focused understanding of this compound, moving beyond surface-level data to explore the causality behind its properties and applications. As a specialty chemical, its unique structure—marrying a primary alcohol functionality with a sterically hindered alkyl chain—imparts a distinct profile of reactivity, solubility, and biological interaction. This document provides a holistic view, covering its fundamental chemical identity, physicochemical properties, synthesis, applications, and critical safety protocols, all grounded in authoritative data to ensure scientific integrity.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the bedrock of its successful application. This compound is unambiguously identified by a set of key parameters essential for database searches, regulatory compliance, and analytical characterization.

| Identification Parameter | Value | Source(s) |

| CAS Number | 6305-71-1 | [1][2][3] |

| IUPAC Name | 2,4-dimethylpentan-1-ol | [1][3] |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1][4] |

| SMILES | CC(C)CC(C)CO | [1] |

| InChI Key | OVOVDHYEOQJKMD-UHFFFAOYSA-N | [1] |

Molecular Architecture: A Structural Analysis

The chemical behavior of this compound is a direct consequence of its molecular architecture. The structure consists of a five-carbon pentanol backbone with two methyl group substitutions at the second and fourth positions.

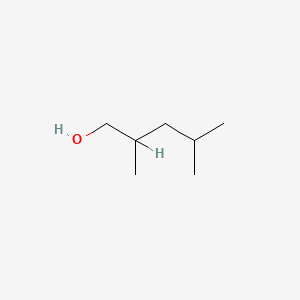

Caption: Chemical structure of 2,4-dimethylpentan-1-ol.

Key structural features and their functional implications include:

-

Primary Alcohol (-CH₂OH): The hydroxyl group at the terminal position (C1) is the primary site of reactivity. It allows the molecule to engage in hydrogen bonding, which influences its boiling point and solubility, and enables characteristic alcohol reactions such as esterification and oxidation.[1]

-

Branched Alkyl Chain: The two methyl groups create steric hindrance around the reactive center. This branching lowers the potential for van der Waals interactions compared to its straight-chain isomer, heptanol, resulting in a lower boiling point.[1] This steric bulk also modulates its reactivity, potentially favoring certain reaction pathways over others.

-

Amphipathic Nature: The molecule possesses a hydrophilic alcohol head and a lipophilic seven-carbon tail. This dual character governs its solubility in various media and its potential to interact with biological membranes, a property of interest in drug delivery and formulation science.[1]

Section 2: Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application design. The data presented below are compiled from multiple authoritative sources to provide a reliable quantitative profile.

| Property | Value | Unit | Source(s) |

| Physical State | Liquid at room temperature | - | [1] |

| Appearance | Colorless Liquid | - | [2] |

| Boiling Point | 161.0 | °C (at 760 mmHg) | [2][5] |

| Flash Point | ~51.6 | °C | [1][2] |

| Density | ~0.816 | g/cm³ | [2][5] |

| Refractive Index | ~1.418 - 1.427 | - | [2][6] |

| Solubility | Limited in water; soluble in organic solvents | - | [1][2] |

| Vapor Pressure | 0.8 ± 0.6 | mmHg (at 25°C, Predicted) | [2] |

Field-Proven Insights on Physicochemical Data

-

Boiling Point & Volatility: With a boiling point of 161°C, this alcohol is significantly less volatile than smaller alcohols but can be readily purified by distillation under atmospheric or reduced pressure. Its volatility is a key consideration in fragrance applications, where controlled release is desired.

-

Flash Point & Combustibility: The flash point of approximately 51.6°C classifies this compound as a combustible liquid.[1][2] This is a critical parameter for establishing safe handling and storage protocols, necessitating its separation from ignition sources.

-

Solubility Profile: Its limited water solubility and good solubility in organic solvents make it a useful intermediate in organic synthesis, allowing for effective separation and purification through liquid-liquid extraction.[1][2] In formulation science, it can act as a co-solvent to bridge aqueous and nonpolar phases.

Section 3: Synthesis and Reactivity

A Validated Synthetic Pathway

A documented synthesis of this compound relies on a robust, multi-step Grignard reaction sequence, a cornerstone of carbon-carbon bond formation in organic chemistry.[6] The causality behind this experimental choice lies in its reliability and adaptability for constructing complex carbon skeletons from simpler precursors.

Experimental Protocol: Grignard Synthesis of this compound [6]

-

Step 1: Synthesis of 4-Methyl-2-pentanol.

-

Reaction: Isobutylmagnesium bromide (a Grignard reagent formed from isobutyl bromide and magnesium) is reacted with acetaldehyde in an ether solvent.

-

Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde.

-

Workup: The reaction is quenched with water to protonate the resulting alkoxide, yielding 4-methyl-2-pentanol.

-

-

Step 2: Bromination.

-

Reaction: The secondary alcohol (4-methyl-2-pentanol) is treated with phosphorus tribromide (PBr₃).

-

Rationale: PBr₃ is a standard reagent for converting primary and secondary alcohols into their corresponding alkyl bromides.

-

-

Step 3: Formation of the Final Product.

-

Reaction: The resulting bromide is used to form a new Grignard reagent, which is then reacted with formaldehyde.

-

Rationale: Formaldehyde serves as a one-carbon electrophile. The Grignard reagent's attack on formaldehyde, followed by an aqueous workup, extends the carbon chain by one and installs the primary alcohol group, yielding the target this compound.

-

Caption: Grignard synthesis workflow for this compound.

Section 4: Applications in Research and Drug Development

The unique structural attributes of this compound make it a valuable molecule in several high-stakes fields.

-

Fragrance and Flavor Synthesis: It serves as a key precursor in the production of specialty esters, which often possess characteristic fruity or floral scents.[2] Its branched structure can contribute to unique and potent organoleptic profiles.

-

Pharmaceutical and Cosmetic Intermediate: As a functionalized building block, it is used in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and cosmetic additives.[2] Its amphipathic nature can be leveraged in designing molecules with specific solubility and permeability properties.

-

Analytical Chemistry: In research settings, this compound serves as a reliable reference standard for the identification and quantification of branched alcohols in complex mixtures using techniques like gas chromatography (GC) and mass spectrometry (MS).[1]

-

Drug Development Insights: For drug development professionals, its potential biological interactions are of particular interest. Research suggests that as a branched-chain alcohol, it may:

-

Influence Membrane Fluidity: Its amphipathic structure allows it to intercalate into lipid bilayers, potentially altering membrane fluidity and impacting the function of membrane-bound proteins.[1]

-

Participate in Metabolic Pathways: It may interact with enzymes involved in lipid metabolism, offering a starting point for designing modulators of these pathways.[1]

-

Act as a Nucleophile: The primary alcohol can act as a nucleophile in enzyme-catalyzed reactions, a feature that can be exploited in the design of enzyme inhibitors or probes.[1]

-

Section 5: Safety, Handling, and Storage

GHS Hazard Classification (Inferred)

-

Flammable Liquids (Category 3): Based on its flash point, it is a combustible liquid.[1][2] Hazard Statement H226: Flammable liquid and vapor.[4][7]

-

Skin Irritation (Category 2): Alcohols of this class can cause skin irritation upon prolonged contact. Hazard Statement H315: Causes skin irritation.[7][8]

-

Eye Irritation (Category 2A/2): Expected to cause serious eye irritation. Hazard Statement H319: Causes serious eye irritation.[8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation. Hazard Statement H335: May cause respiratory irritation.[4][7]

-

Acute Toxicity (Oral/Inhalation, Category 4): May be harmful if swallowed or inhaled.[6][7]

Safe Handling and Personal Protective Equipment (PPE)

Protocol for Safe Laboratory Handling:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[2]

-

Ignition Sources: Keep away from open flames, sparks, hot surfaces, and other sources of ignition.[2][4] Use non-sparking tools and take precautionary measures against static discharge, including grounding and bonding of containers during transfer.[2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[7]

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][8] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not release into the environment.[2][6]

Conclusion

This compound is more than a simple chemical; it is a versatile tool for the modern scientist. Its distinct molecular structure gives rise to a valuable set of physicochemical properties that are being leveraged in fields from fine chemicals to pharmaceuticals. By understanding the causal links between its structure, properties, and reactivity, researchers can unlock its full potential as a precursor, solvent, and molecular probe. Adherence to rigorous safety protocols is paramount to harnessing its capabilities responsibly. This guide serves as a foundational resource to support and inspire its continued application in advancing science and technology.

References

- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. tcichemicals.com [tcichemicals.com]

physical properties of 2,4-Dimethyl-1-pentanol

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-1-pentanol

Abstract

This technical guide provides a comprehensive examination of the (CAS No: 6305-71-1), a branched-chain primary alcohol.[1][2] Intended for researchers, chemists, and professionals in drug development, this document synthesizes key data points including molecular structure, thermodynamic properties, solubility, and spectroscopic signatures. The relationship between the compound's unique branched structure and its macroscopic physical characteristics is explored, offering insights into its behavior as a solvent and chemical intermediate.[1][2] Standardized experimental approaches for property determination and critical safety protocols are also detailed to ensure scientific rigor and safe handling.

Molecular Identity and Structure

The foundational step in understanding a compound's physical properties is to establish its precise molecular identity and three-dimensional structure. This compound is a C7 aliphatic alcohol characterized by a five-carbon chain with methyl groups at the second and fourth positions.[2]

Core Identifiers

Precise identification is critical for database searches, regulatory compliance, and accurate experimental replication. The key identifiers for this compound are summarized below.

| Parameter | Value | Source(s) |

| CAS Number | 6305-71-1 | [1][2][3][4] |

| Molecular Formula | C₇H₁₆O | [1][2][3][4] |

| Molecular Weight | 116.20 g/mol | [1][2][4] |

| IUPAC Name | 2,4-dimethylpentan-1-ol | [2][4] |

| InChI | InChI=1S/C7H16O/c1-6(2)4-7(3)5-8/h6-8H,4-5H2,1-3H3 | [2][4] |

| InChI Key | OVOVDHYEOQJKMD-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(C)CC(C)CO | [2][4] |

Structural Analysis

The structure of this compound contains two key features that dictate its physical properties: a primary hydroxyl (-OH) group and a branched alkyl framework.[2]

-

Primary Hydroxyl Group: The -OH group at position 1 makes the molecule a primary alcohol. This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor, a critical factor influencing its boiling point and solubility.[2]

-

Branched Alkyl Chain: The methyl groups at positions 2 and 4 introduce steric bulk and prevent the efficient packing of molecules. This branching reduces the surface area available for van der Waals interactions compared to its linear isomer, n-heptanol. Consequently, branched alcohols typically exhibit lower boiling points than their straight-chain counterparts.[2]

Caption: 2D Molecular Structure of this compound.

Tabulated Physical Properties

The following table summarizes the key , compiled from various chemical data sources. These values are essential for modeling its behavior in chemical processes and for designing experiments.

| Property | Value | Unit | Source(s) |

| Physical State | Liquid at room temperature | - | [2] |

| Appearance | Colorless liquid | - | [1] |

| Odor | Strong fruity odor | - | [1] |

| Boiling Point | 160-162 °C (at 760 mmHg) | °C | [5] |

| 161.0 | °C | [1][3] | |

| Melting Point | -30.45 (estimate) | °C | [1] |

| Density | 0.816 | g/cm³ | [1] |

| 0.8 ± 0.1 | g/cm³ | [3] | |

| 0.793 (at 20°C) | g/cm³ | [5] | |

| Refractive Index | 1.418 | - | [1] |

| 1.419 | - | [3] | |

| 1.427 (at 20°C) | - | [5] | |

| Flash Point | 51.6 | °C | [1][2][3] |

| Vapor Pressure | 0.8 ± 0.6 (at 25°C, Predicted) | mmHg | [1][3] |

| Solubility | Limited solubility in water; soluble in organic solvents | - | [1][2] |

| LogP (Octanol/Water) | 1.661 - 2.10 (Calculated) | - | [1][3][6] |

Analysis of Key Physical Properties

Boiling Point and Volatility

The normal boiling point of this compound is reported to be approximately 161°C.[1][3] This value is a direct consequence of the interplay between its molecular weight, hydrogen bonding capability, and molecular shape. The primary alcohol group allows for strong intermolecular hydrogen bonds, which require significant thermal energy to overcome, leading to a relatively high boiling point compared to non-polar compounds of similar mass. However, as previously noted, the branched structure reduces the effectiveness of van der Waals forces, making it more volatile (lower boiling point) than a straight-chain alcohol like 1-heptanol (boiling point ~176°C). Its vapor pressure is correspondingly low at room temperature, predicted to be around 0.8 mmHg at 25°C.[1][3]

Solubility Profile

This compound is described as having limited solubility in water but good solubility in organic solvents.[1][2] This amphipathic nature is a hallmark of alcohols with several carbon atoms.

-

Aqueous Solubility: The polar hydroxyl group can form hydrogen bonds with water molecules, granting it some water solubility.

-

Organic Solubility: The seven-carbon alkyl "tail" is non-polar and lipophilic, dominating the molecule's character and allowing it to readily mix with non-polar organic solvents through London dispersion forces.[2] The calculated LogP value (octanol-water partition coefficient) of ~1.7-2.1 further quantifies its preference for a non-polar environment over an aqueous one.[1][3][6]

Spectroscopic Characterization Workflow

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure. Data from NMR, IR, and Mass Spectrometry are available in public databases.[4]

Caption: General workflow for spectroscopic verification.

-

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different proton environments, including a characteristic signal for the CH₂OH group's protons.

-

¹³C NMR: The carbon NMR would reveal seven distinct signals, confirming the presence of seven unique carbon environments in the molecule.[4]

-

FTIR: The infrared spectrum is dominated by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. A strong C-O stretching band would also be visible around 1040-1060 cm⁻¹.[4]

-

Mass Spectrometry: In a GC-MS analysis, the mass spectrum would show the molecular ion peak (if stable enough) and a characteristic fragmentation pattern, often involving the loss of water or alkyl fragments. The most abundant peak (base peak) is often observed at an m/z of 43.[4]

Experimental Protocol: Boiling Point Determination

To ensure trustworthiness and reproducibility, physical properties must be determined using standardized methods. The following protocol outlines a standard laboratory procedure for determining the normal boiling point.

Objective: To accurately measure the boiling point of this compound at atmospheric pressure.

Apparatus:

-

Round-bottom flask (50 mL)

-

Heating mantle with a stirrer

-

Distillation head with a thermometer adapter

-

Calibrated thermometer (-10 to 200°C range)

-

Condenser

-

Receiving flask

-

Boiling chips

-

Barometer

Procedure:

-

Setup: Assemble a simple distillation apparatus. Place 20-25 mL of this compound and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Begin heating the flask gently using the heating mantle. Stir the liquid to ensure even heating.

-

Equilibrium: As the liquid heats, vapor will rise, and condensation will occur on the thermometer bulb. The temperature will rise and then stabilize.

-

Data Recording: Record the temperature at which it remains constant while vapor is continuously condensing and dripping into the condenser. This stable temperature is the boiling point.

-

Pressure Correction: Record the atmospheric pressure from a laboratory barometer. If the pressure is not exactly 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Safety and Handling

This compound is classified as a flammable liquid and can cause skin and serious eye irritation.[4][7] It may also cause respiratory irritation.[4]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautions for Safe Handling:

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][8]

-

Use explosion-proof electrical and ventilating equipment.[8]

-

Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[7]

-

Ensure adequate ventilation or work in a chemical fume hood.[8]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound (6305-71-1) for sale [vulcanchem.com]

- 3. This compound | CAS#:6305-71-1 | Chemsrc [chemsrc.com]

- 4. This compound | C7H16O | CID 22749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 2,4-Dimethyl-1-pentanol: Structure, Synthesis, and Applications

This guide provides a comprehensive overview of 2,4-dimethyl-1-pentanol, a branched-chain primary alcohol. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's properties and applications. We will delve into its chemical identity, stereoisomerism, physicochemical properties, a classic synthetic route, and its role in various scientific fields.

Core Chemical Identity and Nomenclature

This compound is an organic compound with the chemical formula C7H16O.[1][2] It belongs to the class of primary alcohols, where the hydroxyl (-OH) group is attached to a primary carbon atom. The structural arrangement consists of a five-carbon pentane chain as the backbone, with two methyl group substituents located at the second and fourth carbon positions.[3]

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,4-dimethylpentan-1-ol .[2][3] This name is derived as follows:

-

"pentan" : Indicates the longest continuous carbon chain contains five carbon atoms.

-

"-1-ol" : Specifies that a hydroxyl (-OH) group is attached to the first carbon of this chain, making it a primary alcohol.

-

"2,4-dimethyl" : Denotes two methyl (-CH3) groups are attached as substituents, one at the second and one at the fourth carbon atom of the pentane chain.

The compound is also known by other synonyms, including:

Chemical Structure and Stereochemistry

The structure of this compound features steric hindrance due to the branched methyl groups, which influences its physical properties and reactivity compared to its straight-chain isomer, 1-heptanol.[3]

A critical feature of this molecule is the presence of a chiral center at the second carbon atom (C2), the carbon to which one of the methyl groups and the -CH2OH group are attached. This chirality means that this compound can exist as two distinct stereoisomers (enantiomers):

The racemic mixture, containing equal amounts of both enantiomers, is often denoted as (±)-2,4-dimethyl-1-pentanol.[1]

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | C7H16O | CID 22749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (6305-71-1) for sale [vulcanchem.com]

- 4. This compound, (S)- | C7H16O | CID 59044081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, (R)- | C7H16O | CID 10219411 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 2,4-Dimethyl-1-pentanol from isobutyl bromide

An In-depth Technical Guide to the Synthesis of 2,4-Dimethyl-1-pentanol from Isobutyl Bromide

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of this compound, starting from isobutyl bromide. The selected synthetic route is a robust, multi-step process involving two sequential Grignard reactions, offering high fidelity and control over the final product structure. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying chemical principles and mechanistic insights for each transformation. The guide emphasizes safety, reproducibility, and validation through characterization, grounding all claims in authoritative scientific literature.

Introduction and Synthetic Strategy

This compound ((CH3)2CH-CH2-CH(CH3)-CH2OH) is a higher alcohol with applications as a specialty solvent and an intermediate in the synthesis of fragrances and other fine chemicals.[1] Its branched structure imparts unique physical properties that are valuable in various chemical formulations.

The synthesis of this specific primary alcohol from a simple precursor like isobutyl bromide presents a noteworthy challenge in carbon-carbon bond formation. A direct, single-step Grignard addition is not feasible. Therefore, this guide details a reliable, three-part synthetic sequence adapted from the work of Marvel and Chu, which builds the carbon skeleton systematically.[2]

The chosen strategy involves:

-

Part I: A Grignard reaction between isobutylmagnesium bromide and acetaldehyde to create the intermediate alcohol, 4-methyl-2-pentanol.

-

Part II: Conversion of this secondary alcohol into an alkyl bromide, 2-bromo-4-methylpentane, via nucleophilic substitution.

-

Part III: A second Grignard reaction where the newly formed alkyl bromide is converted to its corresponding Grignard reagent and subsequently reacted with formaldehyde to yield the target primary alcohol, this compound.

This pathway is advantageous as it relies on well-understood, high-yielding fundamental reactions in organic chemistry.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic pathway from the starting material to the final product.

Caption: Overall multi-step synthesis workflow.

Part I: Synthesis of Intermediate 4-Methyl-2-pentanol

Principle and Mechanism

This stage employs the Grignard reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds.[3] The process begins with the formation of the Grignard reagent, isobutylmagnesium bromide, by reacting isobutyl bromide with magnesium metal in an anhydrous ether solvent.[4][5] The ether is crucial as it stabilizes the organomagnesium compound.[6][7]

The resulting Grignard reagent is a potent nucleophile and a strong base.[8][9] The carbon atom bound to magnesium attacks the electrophilic carbonyl carbon of acetaldehyde.[10] This nucleophilic addition forms a new carbon-carbon bond and results in a magnesium alkoxide intermediate. A subsequent acidic work-up protonates the alkoxide to yield the secondary alcohol, 4-methyl-2-pentanol.[11]

Caption: Mechanism of Grignard addition to acetaldehyde.

Experimental Protocol

Step 1.1: Formation of Isobutylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (fitted with a drying tube), and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.

-

Reagents: Place magnesium turnings (1.1 eq.) in the flask. The dropping funnel is charged with isobutyl bromide (1.0 eq.) dissolved in anhydrous diethyl ether.

-

Initiation: Add a small portion of the isobutyl bromide solution to the magnesium. The reaction is initiated, often evidenced by bubble formation and a gentle reflux. A small iodine crystal can be added to activate the magnesium surface if the reaction does not start.[5]

-

Addition: Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30 minutes to ensure all magnesium has reacted.[12] The resulting grey-black solution is the Grignard reagent.

Step 1.2: Reaction with Acetaldehyde

-

Cooling: Cool the Grignard reagent solution in an ice bath.

-

Addition: Add a solution of acetaldehyde (1.0 eq.) in anhydrous diethyl ether to the dropping funnel. Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

Step 1.3: Work-up and Purification

-

Quenching: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or dilute sulfuric acid to quench the reaction and dissolve the magnesium salts.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with a sodium bicarbonate solution and then brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether using a rotary evaporator.

-

Distillation: Purify the crude product by fractional distillation to yield pure 4-methyl-2-pentanol.

Data Summary

| Reagent | Molar Mass ( g/mol ) | Moles (approx.) | Volume/Mass | Boiling Point (°C) |

| Isobutyl Bromide | 137.02 | 2.0 | 274 g | 91-93 |

| Magnesium | 24.31 | 2.05 | 50 g | N/A |

| Acetaldehyde | 44.05 | 2.04 | 90 g | 20.2 |

| Product | ||||

| 4-Methyl-2-pentanol | 102.17 | ~1.0 (49% yield) | ~100 g | 129-131 |

| Data adapted from Marvel & Chu, 1931.[2] |

Part II: Synthesis of Intermediate 2-Bromo-4-methylpentane

Principle and Mechanism

This step converts the secondary alcohol into an alkyl bromide using phosphorus tribromide (PBr₃). The reaction proceeds via a nucleophilic substitution mechanism. The lone pair on the alcohol's oxygen atom attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a protonated phosphite ester intermediate. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the good leaving group (the protonated phosphite group) in an Sₙ2 fashion, resulting in the desired alkyl bromide and a phosphorous acid byproduct.

Experimental Protocol

-

Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, place the 4-methyl-2-pentanol from Part I. Cool the flask in an ice-salt bath.

-

Addition: Slowly add phosphorus tribromide (approx. 0.4 eq.) dropwise with vigorous stirring, ensuring the temperature remains below 0 °C.

-

Reaction: After addition, remove the cooling bath and allow the mixture to warm to room temperature, followed by gentle heating or standing overnight to complete the reaction.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the lower layer of crude alkyl bromide.

-

Washing: Wash the crude product with cold dilute sodium carbonate solution, followed by water, to remove acidic byproducts.

-

Drying and Distillation: Dry the bromide over anhydrous calcium chloride and purify by distillation.

Data Summary

| Reagent | Molar Mass ( g/mol ) | Moles (approx.) | Volume/Mass | Boiling Point (°C) |

| 4-Methyl-2-pentanol | 102.17 | 1.0 | 102 g | 129-131 |

| Phosphorus Tribromide | 270.69 | 0.37 | 100 g | 173 |

| Product | ||||

| 2-Bromo-4-methylpentane | 165.07 | ~0.61 (61% yield) | ~101 g | 130-132 |

| Data adapted from Marvel & Chu, 1931.[2] |

Part III: Synthesis of this compound

Principle and Mechanism

The final part mirrors the first, involving another Grignard reaction. The intermediate, 2-bromo-4-methylpentane, is converted to its Grignard reagent, (1,3-dimethylbutyl)magnesium bromide. This new nucleophile is then reacted with formaldehyde. The reaction of a Grignard reagent with formaldehyde is a classic and reliable method for producing a primary alcohol, extending the carbon chain by one -CH₂OH group.[13] The mechanism is analogous to the reaction with acetaldehyde: nucleophilic attack on the carbonyl carbon, formation of a magnesium alkoxide, and subsequent protonation during acidic work-up.

Experimental Protocol

-

Grignard Formation: Prepare (1,3-dimethylbutyl)magnesium bromide from 2-bromo-4-methylpentane (1.0 eq.) and magnesium (1.1 eq.) in anhydrous ether, following the procedure in Step 1.1.

-

Reaction with Formaldehyde: Cool the Grignard reagent in an ice bath. Formaldehyde can be used as a gas bubbled through the solution or, more conveniently, by the thermal decomposition of excess paraformaldehyde added in portions to the stirred Grignard solution.

-

Work-up and Purification: Perform an acidic work-up as described in Step 1.3. Purify the final product, this compound, by distillation, collecting the appropriate fraction.

Data Summary

| Reagent | Molar Mass ( g/mol ) | Moles (approx.) | Volume/Mass |

| 2-Bromo-4-methylpentane | 165.07 | 0.61 | 101 g |

| Magnesium | 24.31 | 0.74 | 18 g |

| Formaldehyde | 30.03 | Excess | Excess |

| Product | |||

| This compound | 116.20 | ~0.19 (30% yield) | ~22 g |

Physical Properties of this compound: [2][14]

-

Boiling Point: 160-162 °C (at atm. pressure); 65-67 °C (at 18 mm Hg)

-

Density (d²⁰): 0.793 g/cm³

-

Refractive Index (n²⁰D): 1.427

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the carbon skeleton and the position of the hydroxyl and methyl groups.[15]

-

Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of an alcohol.

-

Mass Spectrometry: Provides the molecular weight of the compound and a fragmentation pattern that can be used to confirm the structure.[16]

For historical and chemical confirmation, a solid derivative can be prepared. The 3-nitrophthalate derivative of this compound melts at 154-155 °C, providing a sharp, reliable melting point for characterization.[2]

Safety and Handling Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. The reaction is extremely sensitive to water, alcohols, and other protic sources, which will quench the reagent.[4][7] All reactions must be conducted under strictly anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Diethyl Ether: Diethyl ether is extremely flammable and has a low boiling point. It can also form explosive peroxides upon standing in the presence of air and light. Use in a well-ventilated fume hood, away from ignition sources.

-

Phosphorus Tribromide (PBr₃): PBr₃ is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

-

Acetaldehyde and Formaldehyde: Both are volatile, flammable, and toxic. Acetaldehyde has a very low boiling point. Formaldehyde is a known carcinogen. Handle with extreme care in a fume hood.

Conclusion

This guide has detailed a validated, multi-step synthesis for producing this compound from isobutyl bromide. By breaking down the synthesis into three distinct parts, each centered around a fundamental organic reaction, this process allows for the controlled construction of the target molecule. The protocols, when followed with attention to anhydrous techniques and safety precautions, provide a reliable pathway for obtaining this valuable branched alcohol for research and development applications.

References

- 1. guidechem.com [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. britthipple.com [britthipple.com]

- 5. ISOBUTYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. leah4sci.com [leah4sci.com]

- 7. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]

- 8. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. prepchem.com [prepchem.com]

- 13. Grignard Reagents [chemed.chem.purdue.edu]

- 14. This compound [webbook.nist.gov]

- 15. This compound | C7H16O | CID 22749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. PubChemLite - this compound (C7H16O) [pubchemlite.lcsb.uni.lu]

A Comprehensive Spectroscopic Guide to 2,4-Dimethyl-1-pentanol: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-Dimethyl-1-pentanol (C₇H₁₆O), a branched-chain primary alcohol.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind the observed spectral features, providing a framework for the structural elucidation of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound is a primary alcohol with a molecular weight of 116.20 g/mol .[1] Its structure, featuring two methyl branches, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification and characterization in various chemical and pharmaceutical applications. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a holistic view of its molecular architecture.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a solvent like CDCl₃, reveals distinct signals for each proton environment. The chemical shift (δ), multiplicity, and integration of these signals are key to their assignment. Protons on carbons adjacent to the electron-withdrawing hydroxyl group are deshielded and appear at a higher chemical shift (downfield).[4]

Table 1: ¹H NMR Data for this compound

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~3.4 - 3.6 | Doublet of doublets | 2H | -CH₂-OH |

| b | ~1.7 - 1.9 | Multiplet | 1H | -CH(CH₃)- |

| c | ~1.5 - 1.7 | Multiplet | 1H | -CH(CH₃)₂ |

| d | ~1.1 - 1.3 | Multiplet | 2H | -CH₂- |

| e | ~0.9 | Doublet | 6H | -CH(CH₃)₂ |

| f | ~0.9 | Doublet | 3H | -CH(CH₃)- |

| g | ~1.5 (variable) | Singlet (broad) | 1H | -OH |

Interpretation of the ¹H NMR Spectrum:

The two protons on the carbon bearing the hydroxyl group (-CH₂-OH, signal a) are diastereotopic due to the adjacent chiral center at C2, and thus appear as a complex multiplet, often a doublet of doublets, in the 3.4-3.6 ppm region. Their proximity to the electronegative oxygen atom accounts for their downfield shift.[4] The broad singlet for the hydroxyl proton (signal g) is characteristic and its chemical shift can vary with concentration and temperature. This peak disappears upon a D₂O shake, a definitive test for an -OH proton.[5] The methine protons (signals b and c) appear as multiplets due to coupling with neighboring protons. The methylene protons (signal d) also form a multiplet. The most upfield signals are the methyl groups. The two methyl groups at C4 (signal e) are equivalent and appear as a doublet, integrating to 6H. The methyl group at C2 (signal f) appears as another doublet, integrating to 3H.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the molecule's asymmetry, all seven carbon atoms are chemically non-equivalent and thus show distinct signals.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~68 | C1 (-CH₂-OH) |

| ~49 | C3 (-CH₂-) |

| ~39 | C2 (-CH(CH₃)-) |

| ~25 | C4 (-CH(CH₃)₂) |

| ~23 | C5 (-CH₃) |

| ~22 | C7 (-CH₃) |

| ~17 | C6 (-CH₃) |

Interpretation of the ¹³C NMR Spectrum:

The carbon attached to the hydroxyl group (C1) is the most deshielded, appearing around 68 ppm. The other carbons of the pentanol backbone (C2, C3, C4) appear in the 25-50 ppm range. The three methyl carbons (C5, C6, C7) are the most shielded and appear at the highest field (lowest ppm values). The specific assignments are based on established empirical correlations and spectral prediction databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H and C-O bonds of the alcohol functional group, as well as the C-H bonds of the alkyl framework.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| ~3330 | O-H stretch | Strong, broad |

| ~2955, 2870 | C-H stretch (sp³) | Strong |

| ~1465 | C-H bend (CH₂, CH₃) | Medium |

| ~1385, 1365 | C-H bend (gem-dimethyl) | Medium |

| ~1045 | C-O stretch | Strong |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of this compound is the very broad and strong absorption band centered around 3330 cm⁻¹.[6][7] This is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[8][9] The strong absorptions in the 2870-2955 cm⁻¹ region are due to the C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chain. The presence of a gem-dimethyl group (at C4) is suggested by the splitting of the C-H bending vibration peak around 1385 and 1365 cm⁻¹. The strong absorption at approximately 1045 cm⁻¹ is attributed to the C-O stretching vibration of the primary alcohol.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration.[10][11]

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 116 | [C₇H₁₆O]⁺ | Molecular Ion (M⁺) |

| 101 | [M - CH₃]⁺ | Loss of a methyl radical |

| 85 | [M - CH₂OH]⁺ | Alpha-cleavage |

| 71 | [C₅H₁₁]⁺ | Loss of C₂H₅O |

| 57 | [C₄H₉]⁺ | Secondary fragmentation |

| 43 | [C₃H₇]⁺ | Isopropyl cation (base peak) |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

Interpretation of the Mass Spectrum:

The molecular ion peak (M⁺) at m/z 116 is expected to be of low intensity, which is typical for primary alcohols.[10] A key fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this leads to the loss of the alkyl chain to form the stable oxonium ion at m/z 31 ([CH₂OH]⁺) or the loss of the CH₂OH radical to form a carbocation at m/z 85.[12] Another significant fragmentation pathway is the loss of a water molecule (dehydration), which would give a peak at m/z 98 (M-18). The base peak in the spectrum is often the most stable carbocation that can be formed, which in this case is the isopropyl cation at m/z 43.

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

FTIR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two KBr or NaCl plates to create a thin film.[13] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[14]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean plates or ATR crystal should be recorded and subtracted from the sample spectrum.

GC-MS

-

Sample Preparation: Dilute the this compound sample in a volatile solvent such as dichloromethane or methanol to an appropriate concentration (e.g., 1 mg/mL).

-

Gas Chromatography: Inject a small volume (e.g., 1 µL) of the prepared sample into a GC equipped with a suitable capillary column (e.g., a polar DB-WAX or non-polar DB-5). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of, for example, 30-200 amu.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information, and together they form a powerful analytical toolkit for the modern chemist. The principles of interpretation outlined in this guide can be extended to the structural elucidation of a wide range of organic molecules.

References

- 1. youtube.com [youtube.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. ttb.gov [ttb.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. savemyexams.com [savemyexams.com]

- 13. researchgate.net [researchgate.net]

- 14. jascoinc.com [jascoinc.com]

solubility of 2,4-Dimethyl-1-pentanol in common organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Dimethyl-1-pentanol in Common Organic Solvents

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a branched-chain primary alcohol with significant applications as a solvent and chemical intermediate[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a predictive solubility profile in common organic solvents, and offers a detailed experimental protocol for empirical determination. The interplay between its molecular structure and intermolecular forces is examined to provide a foundational understanding of its behavior in various solvent systems.

Introduction: Understanding the Physicochemical Profile of this compound

This compound (CAS No: 6305-71-1) is an organic compound with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol [2][3]. Its structure is characterized by a five-carbon pentanol backbone with two methyl groups at positions 2 and 4, and a primary hydroxyl (-OH) group at position 1[2]. This unique arrangement of a polar head and a branched, nonpolar tail dictates its physical and chemical properties, most notably its solubility.

The solubility of any substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible[4]. For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor. This is the strongest intermolecular force for alcohols and is the primary reason for their solubility in polar, protic solvents like water and other alcohols[5][6][7].

-

Dipole-Dipole Interactions: The electronegative oxygen atom creates a polar C-O-H bond, resulting in a net molecular dipole. This allows for electrostatic attraction with other polar molecules.

-

Van der Waals Dispersion Forces: These are weak, temporary forces that arise from fluctuations in electron density. The large, seven-carbon alkyl portion of the molecule contributes significantly to these forces, making it compatible with nonpolar solvents[5].

The molecule is therefore amphipathic, possessing both a hydrophilic (-OH) head and a significant lipophilic (hydrocarbon) body[2]. While small-chain alcohols are often completely miscible with water, the solubility decreases as the length of the hydrocarbon chain increases[6]. With seven carbon atoms, the hydrophobic character of this compound is substantial, leading to limited solubility in water but enhanced solubility in a wide range of organic solvents[2][8].

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | [2][3] |

| Molecular Weight | 116.20 g/mol | [2] |

| IUPAC Name | 2,4-dimethylpentan-1-ol | [2][3] |

| Physical State | Liquid at room temperature | [1][2] |

| Boiling Point | ~161 °C at 760 mmHg | [1][9] |

| Density | ~0.815 - 0.816 g/cm³ | [9][10] |

| Flash Point | ~51.6 °C | [1][2] |

Theoretical Solubility Profile

While comprehensive experimental data for this compound is not consolidated in a single public source, a reliable predictive profile can be constructed based on its structure and the polarity of common laboratory solvents. The large, nonpolar alkyl chain is the dominant feature, suggesting high miscibility with nonpolar and moderately polar solvents. The polar hydroxyl group ensures some degree of solubility in highly polar solvents.

Caption: Intermolecular forces governing solubility.

Predicted Solubility in Common Organic Solvents

| Solvent | Type | Predicted Solubility | Rationale |

| Hexane | Non-Polar | Miscible | The dominant nonpolar alkyl chain of the alcohol interacts strongly via Van der Waals forces with the nonpolar hexane molecules. |

| Toluene | Non-Polar (Aromatic) | Miscible | Similar to hexane, strong Van der Waals forces drive miscibility. |

| Diethyl Ether | Slightly Polar | Miscible | Ether is a weak hydrogen bond acceptor and has significant nonpolar character, making it an excellent solvent for amphipathic molecules. |

| Dichloromethane | Polar Aprotic | Miscible | While polar, its primary interactions are dipole-dipole. It is a versatile solvent capable of dissolving a wide range of organic compounds. |

| Ethyl Acetate | Polar Aprotic | Miscible | Balances polar ester functionality with nonpolar ethyl and methyl groups, making it compatible. |

| Acetone | Polar Aprotic | Miscible | The ketone group is a hydrogen bond acceptor, interacting with the alcohol's -OH group, while the methyl groups are compatible with the alkyl chain. |

| Ethanol / Methanol | Polar Protic | Miscible | "Like dissolves like" in its most direct sense. Both solute and solvent are alcohols, allowing for extensive hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Miscible | A very strong hydrogen bond acceptor, DMSO can effectively solvate the hydroxyl group. |

| Water | Polar Protic | Limited / Low | The large C₇ hydrophobic chain disrupts the strong hydrogen-bonding network of water more than it can form new favorable interactions, limiting solubility[5]. |

Experimental Protocol for Solubility Determination

Trustworthy solubility data is best generated empirically. The following protocol describes a standard, semi-quantitative method for determining the solubility of this compound in a given solvent at room temperature.

Caption: Experimental workflow for solubility determination.

Materials and Equipment

-

This compound (≥98% purity)

-

Test solvents (analytical grade)

-

Calibrated glass pipettes or micropipettes

-

Small test tubes (e.g., 13x100 mm)

-

Test tube rack

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Step-by-Step Procedure

-

Preparation : Label a clean, dry test tube for each solvent to be tested.

-

Solvent Addition : Using a calibrated pipette, add exactly 2.0 mL of the first solvent into the corresponding test tube.

-

Solute Addition : Carefully add one drop of this compound to the solvent.

-

Mixing : Cap the test tube and shake vigorously, or use a vortex mixer for 30 seconds to ensure thorough mixing.

-

Observation : Allow the mixture to stand for one minute. Observe the solution against a well-lit background. Note whether it is a single, clear phase (miscible) or if cloudiness, droplets, or a distinct second layer appears (immiscible/insoluble)[11][12].

-

Titration : If the first drop dissolved completely, continue adding this compound dropwise, mixing and observing after each drop, up to a total of 20 drops (~1.0 mL). Record the number of drops required to induce persistent cloudiness or phase separation (the "cloud point")[11].

-

Data Recording : Record the results according to the classification below.

-

Repeat : Repeat steps 1-7 for each organic solvent of interest.

Interpretation of Results

-

Miscible : A single, clear phase is maintained after the addition of 20 drops of the solute.

-

Soluble : The initial drops dissolve completely, but phase separation occurs before 20 drops are added. Record the number of drops added before saturation.

-

Slightly Soluble : Only one or two drops dissolve before phase separation is observed.

-

Insoluble : Phase separation is observed immediately upon addition of the first drop.

Conclusion

The solubility of this compound is a direct consequence of its amphipathic molecular structure. The primary hydroxyl group facilitates interactions with polar solvents, while the substantial, branched C₇ alkyl chain dominates its overall behavior, rendering it highly soluble in nonpolar and moderately polar organic solvents[2][8]. Its miscibility follows the "like dissolves like" principle, showing high compatibility with hydrocarbons, ethers, and other alcohols, but limited solubility in water. The provided experimental protocol offers a reliable, self-validating system for researchers to empirically confirm these characteristics and quantify solubility for specific applications in synthesis, formulation, or analytical chemistry.

References

- 1. Page loading... [guidechem.com]

- 2. This compound (6305-71-1) for sale [vulcanchem.com]

- 3. This compound | C7H16O | CID 22749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 14.3 Physical Properties of Alcohols | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | CAS#:6305-71-1 | Chemsrc [chemsrc.com]

- 10. This compound [stenutz.eu]

- 11. reddit.com [reddit.com]

- 12. m.youtube.com [m.youtube.com]

2,4-Dimethyl-1-pentanol molecular weight and formula

An In-Depth Technical Guide to 2,4-Dimethyl-1-pentanol: Molecular Formula, Weight, and Structural Insights

Introduction

This compound is a branched-chain primary alcohol that serves as a valuable compound in various chemical and pharmaceutical contexts. As an isomer of heptanol, its unique structural arrangement, featuring two methyl groups along a pentanol backbone, imparts distinct physicochemical properties that differentiate it from its straight-chain counterparts. This guide provides a comprehensive analysis of its molecular formula, precise molecular weight, structural characteristics including chirality, and key physical properties relevant to researchers, scientists, and professionals in drug development.

Core Molecular Identifiers

The fundamental identity of any chemical compound begins with its formula and molecular weight. These primary descriptors are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

The molecular formula C₇H₁₆O indicates that each molecule is composed of seven carbon atoms, sixteen hydrogen atoms, and one oxygen atom. The molecular weight is a direct calculation from this formula, representing the mass of one mole of the substance. More precise measurements yield a value of 116.2013 g/mol .[1][6]

Structural Elucidation and Isomerism

While the molecular formula defines the atomic composition, the structural arrangement dictates the compound's behavior and function. The International Union of Pure and Applied Chemistry (IUPAC) name, 2,4-dimethylpentan-1-ol , precisely describes this architecture.[3][5]

The structure consists of a five-carbon (pentane) chain with the hydroxyl (-OH) group attached to the first carbon, making it a primary alcohol. Methyl groups (-CH₃) are attached at the second and fourth carbon positions.[3] This branched structure is a key feature, influencing properties like boiling point and solubility by reducing the effectiveness of van der Waals forces compared to linear isomers.[3]

Chirality: A Critical Consideration in Drug Development

The carbon atom at position 2 is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group, a hydroxymethyl group (-CH₂OH), and an isobutyl group (-CH₂CH(CH₃)₂). Consequently, this compound exists as a pair of enantiomers:

-

(S)-2,4-dimethylpentan-1-ol

-

(R)-2,4-dimethylpentan-1-ol

This stereoisomerism is a critical consideration for professionals in drug development, where the biological activity of enantiomers can differ significantly. The compound is often supplied as a racemic mixture (a 1:1 mixture of both enantiomers), but enantiomerically pure forms are also available for stereospecific applications.[2][8]

The distinct stereoisomers and the racemic mixture are identified by unique CAS Registry Numbers:

Caption: Molecular structure of this compound.

Physicochemical Data Summary

A precise understanding of a compound's physical properties is essential for its handling, application, and integration into experimental workflows. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O | [1][2][3][5] |

| Molecular Weight | 116.20 g/mol | [2][3][4][8] |

| Exact Mass | 116.120117 Da | [4] |

| IUPAC Name | 2,4-dimethylpentan-1-ol | [3][5] |

| CAS Number | 6305-71-1 (racemate) | [1][3][5] |

| Physical State | Liquid at room temperature | [3] |

| Appearance | Colorless liquid | [3][6] |

| Boiling Point | ~161 °C at 760 mmHg | [6] |

| Flash Point | ~51.6 °C | [3][4][6] |

| Density | ~0.816 g/cm³ | [6] |

| Solubility | Limited in water; soluble in organic solvents | [3] |

Experimental Protocols and Applications

Workflow: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility, this compound is well-suited for analysis by GC-MS, a standard protocol for identity confirmation and purity assessment in research and quality control settings.

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as hexane or dichloromethane.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to a temperature of 250 °C to ensure rapid volatilization.

-

Gas Chromatography Separation:

-

Column: Use a non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis: The resulting mass spectrum should show a molecular ion peak (M⁺) or related fragments that confirm the molecular weight of 116.20 g/mol . Key fragments will correspond to the loss of water (m/z 98) and cleavage at the branched points of the carbon chain.

Caption: Standard workflow for GC-MS analysis of volatile alcohols.

Relevance in Research and Industry

In a laboratory setting, this compound can serve multiple functions:

-

Analytical Standard: It is used as a reference standard for the calibration of analytical instruments and the development of methods for identifying branched alcohols.[3]

-

Chemical Intermediate: The primary alcohol group is a versatile functional handle for synthesizing more complex molecules, including esters used as fragrances and flavors.[6]

-

Solvent: Its amphipathic nature (having both polar and non-polar regions) and limited water solubility make it a candidate for specialized solvent applications.[6]

Conclusion

This compound is a structurally defined C7 alcohol with a molecular formula of C₇H₁₆O and a molecular weight of 116.20 g/mol . Its branched structure, containing a key chiral center at the C2 position, results in distinct physical properties and the existence of (R) and (S) enantiomers. A thorough understanding of these fundamental characteristics is paramount for its effective application in scientific research, analytical chemistry, and the synthesis of new chemical entities in drug development and other industries.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound, (S)- | C7H16O | CID 59044081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (6305-71-1) for sale [vulcanchem.com]

- 4. This compound | CAS#:6305-71-1 | Chemsrc [chemsrc.com]

- 5. This compound | C7H16O | CID 22749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. pschemicals.com [pschemicals.com]

- 8. This compound, (R)- | C7H16O | CID 10219411 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary Investigation of 2,4-Dimethyl-1-pentanol Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary toxicological investigation of 2,4-Dimethyl-1-pentanol, a branched-chain primary alcohol. In the absence of extensive specific toxicity data for this compound, this guide proposes a tiered testing strategy, leveraging established in vitro and in vivo methodologies, and informed by a read-across approach from structurally similar alcohols. The objective is to establish a foundational toxicity profile, encompassing acute oral, dermal, and ocular toxicity, as well as local irritation potential and preliminary cytotoxicity. This document provides not only detailed experimental protocols grounded in OECD guidelines but also the scientific rationale behind the selection of these assays. The aim is to equip researchers with a robust framework for the initial safety assessment of this compound, ensuring scientific integrity and a logical, evidence-based approach to hazard identification.

Introduction: The Imperative for Toxicological Profiling

This compound (CAS No. 6305-71-1) is a C7 branched-chain primary alcohol.[1][2][3] While its industrial applications are still emerging, its structural characteristics suggest its potential use as a solvent or intermediate in various chemical syntheses. As with any novel or under-characterized chemical entity, a thorough toxicological evaluation is paramount to ensure the safety of researchers, manufacturing personnel, and end-users.

Currently, publicly available toxicological data for this compound is limited. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a preliminary hazard identification, classifying it as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1] This initial classification underscores the necessity for empirical toxicological studies to quantify these hazards and to investigate other potential toxicities.

This guide, therefore, presents a structured and scientifically-defensible approach to a preliminary toxicological investigation of this compound. We will advocate for a testing cascade that begins with in vitro methodologies to minimize animal usage, followed by confirmatory in vivo studies as dictated by regulatory guidelines and scientific necessity.

Rationale for a Tiered and Read-Across Approach

Given the paucity of specific data for this compound, a read-across approach from structurally similar compounds is a scientifically valid starting point. Branched-chain saturated alcohols, as a class, generally exhibit a low order of acute toxicity.[4] However, specific toxicological properties can vary based on the degree and position of branching. For instance, while many branched-chain alcohols are not genotoxic, some, like 2-ethyl-1-hexanol, have shown weak carcinogenic potential in animal studies.[4] Therefore, a case-by-case evaluation is essential.

Our proposed testing strategy is tiered to provide a progressive understanding of the toxicological profile of this compound, starting with fundamental cytotoxicity and local irritation assessments, and moving towards systemic acute toxicity studies.

In Vitro Investigations: Foundational Cytotoxicity Assessment

The initial phase of toxicological assessment should focus on in vitro methods to determine the cytotoxic potential of this compound. These assays are rapid, cost-effective, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that assesses cell metabolic activity as an indicator of cell viability. It is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The intensity of the color is directly proportional to the number of viable cells.

-

Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts or HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the culture medium is non-toxic, typically ≤0.5%). Perform serial dilutions to obtain a range of test concentrations.

-

Cell Treatment: Remove the culture medium and expose the cells to various concentrations of this compound for 24 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is another key in vitro cytotoxicity test that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes. This assay serves as a complementary method to the MTT assay, focusing on a different aspect of cell death.

-

Cell Culture and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

-

Sample Collection: After the 24-hour treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for a specified period (typically 30 minutes), protected from light.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.

-

Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

In Vivo Acute Toxicity and Irritation Studies

Based on the GHS classification and the need for regulatory-compliant data, a series of in vivo acute toxicity studies are warranted. These studies should be conducted in accordance with the OECD Guidelines for the Testing of Chemicals to ensure data quality and international acceptance.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.[5] It is a stepwise procedure with the use of a minimal number of animals.[5][6]

Caption: OECD 423 Acute Oral Toxicity Workflow.

-

Animal Model: Young adult female rats are typically used.[5]

-